molecular formula C30H36N10Na2O12S2 B14158164 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt CAS No. 4470-72-8

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt

Cat. No.: B14158164
CAS No.: 4470-72-8
M. Wt: 838.8 g/mol
InChI Key: HYNVEGJIWYGFFL-CZEFNJPISA-L
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt is a complex organic compound belonging to the class of sulfonated stilbenes. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.

Preparation Methods

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt involves several stepsIndustrial production often employs similar methods but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where hydroxyethyl groups can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various organic solvents for purification. .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt is widely used in scientific research due to its fluorescent properties. It is commonly employed as a fluorescent brightening agent in the textile industry, enhancing the brightness and whiteness of fabrics. In biology, it is used as a staining agent for microscopy, allowing for the visualization of cellular structures. Additionally, it has applications in the development of fluorescent probes for biochemical assays and diagnostic tools .

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to absorb and emit light, making it an effective fluorescent agent. The molecular structure allows for the excitation of electrons, which then release energy in the form of visible light upon returning to their ground state. This property is exploited in various applications, from textile brightening to biological staining. The triazine and sulfonic acid groups play a crucial role in stabilizing the excited states and enhancing the fluorescence intensity .

Comparison with Similar Compounds

Similar compounds include other sulfonated stilbenes and triazine-based fluorescent agents. For example:

    Calcofluor White: Another fluorescent brightening agent used in textiles and microscopy.

    Tinopal LPW: A similar compound used for its brightening properties in various industrial applications.

    C.I. Fluorescent Brightening Agent 28: Known for its high fluorescence efficiency and stability.

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt stands out due to its specific combination of functional groups, which provide unique reactivity and enhanced fluorescence compared to its counterparts .

Properties

CAS No.

4470-72-8

Molecular Formula

C30H36N10Na2O12S2

Molecular Weight

838.8 g/mol

IUPAC Name

disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C30H38N10O12S2.2Na/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;;/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);;/q;2*+1/p-2/b4-3+;;

InChI Key

HYNVEGJIWYGFFL-CZEFNJPISA-L

Isomeric SMILES

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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